7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolopyrazine family. This intricate molecule exhibits potential in various scientific research areas due to its distinct structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple reaction steps:
Initial Formation: : A benzylamine reacts with an appropriately substituted pyrazole derivative, under conditions favoring nucleophilic substitution.
Cyclization: : The intermediate product undergoes cyclization to form the pyrazolopyrazine core, often using a catalytic amount of acid or base.
Final Adjustments: : Functional groups are introduced or modified through reduction, oxidation, or substitution reactions.
Industrial Production Methods: In an industrial setting, the production methods need optimization for yield, cost-efficiency, and safety:
Scalability: : Batch reactions are scaled up with controlled temperature and pressure conditions.
Purification: : Techniques like recrystallization, column chromatography, or distillation ensure the final product's purity.
Automation: : Automated reactors with continuous flow setups may enhance consistency and output.
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation at the benzylamine group, forming N-oxide derivatives.
Reduction: : Hydrogenation may reduce double bonds within the pyrazolopyrazine ring.
Substitution: : Halogenation, alkylation, or nitration at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium/carbon catalyst.
Substitution: : Halogens (e.g., chlorine or bromine), alkyl halides, or nitrating mixtures.
Major Products Formed
Oxidation Products: : N-oxide derivatives or carboxylated products.
Reduction Products: : Saturated derivatives of the original compound.
Substitution Products: : Halogenated, alkylated, or nitro-substituted analogs.
Scientific Research Applications
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is significant across various fields:
Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules.
Biology: : Potential inhibitor in enzymatic reactions; probes for protein interactions.
Medicine: : Investigated for therapeutic properties, possibly acting on specific receptors or enzymes.
Industry: : Applied in materials science for developing novel polymers or coatings.
Mechanism of Action
The exact mechanism of action may vary depending on its application. Generally:
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Binds to active sites, disrupting enzyme function.
Receptor Interaction: : Modulates receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparing 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one to similar compounds:
Structural Analogues: : Compounds like 7-amino-2-phenylpyrazolopyrazine or its methyl-substituted variants.
Functional Differences: : Unique substitutions at the benzylamino and methylphenyl groups.
Reactivity: : Shows distinct reactivity due to its specific electronic structure and steric factors.
Similar compounds:
7-amino-2-phenylpyrazolo[1,5-a]pyrazine
7-(methylamino)-2-phenylpyrazolo[1,5-a]pyrazine
There you have it! Now, which specific application or aspect do you find most interesting?
Properties
IUPAC Name |
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-7-9-16(10-8-14)17-11-18-20(25)22-13-19(24(18)23-17)21-12-15-5-3-2-4-6-15/h2-11,19,21H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQZSBCJTWZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.